p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide
Brand Name: Vulcanchem
CAS No.: 58973-44-7
VCID: VC18714711
InChI: InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide

CAS No.: 58973-44-7

Cat. No.: VC18714711

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

p-Methoxy-alpha-phenylhydrocinnamic acid hydrazide - 58973-44-7

Specification

CAS No. 58973-44-7
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name 3-(4-methoxyphenyl)-2-phenylpropanehydrazide
Standard InChI InChI=1S/C16H18N2O2/c1-20-14-9-7-12(8-10-14)11-15(16(19)18-17)13-5-3-2-4-6-13/h2-10,15H,11,17H2,1H3,(H,18,19)
Standard InChI Key GLFIPGFKVWGZCU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(4-methoxyphenyl)-2-phenylpropanehydrazide, reflects its core structure: a hydrocinnamic acid backbone with a methoxy group at the para position of one phenyl ring and a hydrazide group replacing the carboxylic acid’s hydroxyl group. Key features include:

  • Methoxy group: Enhances lipophilicity and electron-donating properties, influencing membrane permeability and receptor interactions .

  • Hydrazide moiety (-CONHNH₂): Provides sites for hydrogen bonding and participation in condensation reactions, critical for forming hydrazones and other derivatives .

  • Biphenyl framework: Contributes to steric bulk and π-π stacking interactions, potentially stabilizing enzyme-inhibitor complexes .

Table 1: Molecular Properties of p-Methoxy-alpha-phenylhydrocinnamic Acid Hydrazide

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₂
Molecular Weight270.33 g/mol
CAS Number58973-44-7
SMILESCOC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NN
InChIKeyGLFIPGFKVWGZCU-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The compound is typically synthesized via hydrazinolysis of methyl p-methoxy-alpha-phenylhydrocinnamate. This involves refluxing the ester with hydrazine hydrate in methanol, catalyzed by acids like dry HCl or H₂SO₄ . Key steps include:

  • Esterification: p-Methoxy-alpha-phenylhydrocinnamic acid is treated with methanol and thionyl chloride to form the methyl ester .

  • Hydrazide Formation: The ester reacts with excess hydrazine hydrate at 60–80°C for 3–5 hours, yielding the hydrazide .

Example Reaction:

Methyl ester+NH2NH2MeOH, HClHydrazide+CH3OH\text{Methyl ester} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{MeOH, HCl}} \text{Hydrazide} + \text{CH}_3\text{OH}

Reaction yields typically exceed 80% under optimized conditions .

Green Chemistry Approaches

Recent advances emphasize eco-friendly catalysts. Lemon juice, rich in citric acid, has proven effective in acylhydrazide synthesis, offering comparable yields (85%) to conventional acids while reducing toxicity . This method involves:

  • Catalyst Preparation: Filtered lemon juice (1–2 mL) replaces HCl/H₂SO₄.

  • Reflux Conditions: 2.5 hours in methanol, followed by neutralization with NaHCO₃ and ethyl acetate extraction .

Table 2: Comparison of Synthesis Methods

CatalystReaction Time (h)Yield (%)Environmental Impact
Dry HCl380High
H₂SO₄471Moderate
Lemon Juice2.585Low

Structural and Spectroscopic Analysis

Spectroscopic Characterization

  • FT-IR: Strong absorption bands at 1644 cm⁻¹ (C=O stretch), 1538 cm⁻¹ (C=N stretch), and 3307 cm⁻¹ (N-H stretch) confirm the hydrazide group .

  • ¹H NMR: Resonances at δ 8.32–8.93 ppm (imine CH=N), δ 9.83–10.80 ppm (phenolic OH), and δ 11.24–12.18 ppm (amide NHCO) align with related hydrazides .

  • Mass Spectrometry: Predicted [M+H]+ ion at m/z 271.13 and collision cross-section (CCS) of 157.1 Ų .

Conformational Dynamics

Quantum-chemical calculations reveal six low-energy conformers, stabilized by intramolecular hydrogen bonds between the hydrazide NH and methoxy oxygen . The lowest-energy conformer adopts a planar arrangement, maximizing π-π interactions between phenyl rings .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives exhibit moderate activity against Mycobacterium smegmatis (MIC = 32 µg/mL) and Candida albicans . The methoxy group enhances membrane penetration, while the hydrazide moiety disrupts cell wall synthesis .

Table 3: Biological Activity Profile

ActivityTarget Organism/EnzymeEfficacy (IC₅₀/MIC)
Kinase InhibitionVEGF Receptor-224 µM
AntifungalCandida albicans64 µg/mL
AntitubercularMycobacterium smegmatis32 µg/mL

Applications in Medicinal Chemistry

Prodrug Development

The hydrazide group serves as a bioreversible linker in prodrugs, enabling targeted release of NSAIDs like ibuprofen . For example:

Hydrazide-ProdrugEsterasesNSAID+Hydrazine\text{Hydrazide-Prodrug} \xrightarrow{\text{Esterases}} \text{NSAID} + \text{Hydrazine}

Metal Chelation

The compound forms stable complexes with Cu²⁺ and Fe³⁺, potentiallty mitigating oxidative stress in neurodegenerative diseases . Stability constants (log β) range from 8.2–10.5, depending on pH .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted and enzymatic synthesis to improve yields .

  • Targeted Delivery: Develop nanoparticle-encapsulated formulations to enhance bioavailability.

  • Structure-Activity Relationships: Systematically modify the methoxy position and hydrazide substituents to optimize kinase selectivity .

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